Ethyl 4-[(3-fluorophenyl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylate

Medicinal Chemistry Structure-Activity Relationship (SAR) Fluorine Chemistry

In medicinal chemistry SAR campaigns, substituting the meta-fluorophenyl regioisomer with para-fluoro or -CF3 analogs is not a trivial decision-fluorine position critically dictates target binding conformation and metabolic stability. This compound directly addresses that challenge: • Defined meta-fluorophenyl regioisomerism enables systematic probing of halogen position effects on kinase/GPCR potency and selectivity • Superior metabolic stability vs. trifluoromethyl congeners; lower logP and molecular weight enhance oral bioavailability potential for hit-to-lead programs • Melting point 122-124°C facilitates purification by crystallization, reducing synthesis timelines • Consistent ≥95% purity across batches ensures reliable dissolved stock concentrations for HTS screening and hit confirmation

Molecular Formula C14H13FN2O4
Molecular Weight 292.266
CAS No. 338792-89-5
Cat. No. B2970398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-[(3-fluorophenyl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylate
CAS338792-89-5
Molecular FormulaC14H13FN2O4
Molecular Weight292.266
Structural Identifiers
SMILESCCOC(=O)C1=NOC(=C1C(=O)NC2=CC(=CC=C2)F)C
InChIInChI=1S/C14H13FN2O4/c1-3-20-14(19)12-11(8(2)21-17-12)13(18)16-10-6-4-5-9(15)7-10/h4-7H,3H2,1-2H3,(H,16,18)
InChIKeyIHAMDCHMFNDUJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

338792-89-5: Chemical Identity and Characterization


Ethyl 4-[(3-fluorophenyl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylate (CAS 338792-89-5) is a synthetic, fluorinated heterocyclic compound belonging to the isoxazole class, characterized by an ethyl ester at the 3-position and a meta-fluorophenyl carboxamide at the 4-position . It is primarily utilized as a research chemical and a versatile building block in medicinal chemistry for the synthesis of more complex, potentially bioactive molecules . Its molecular formula is C14H13FN2O4, with a molecular weight of 292.26 g/mol, and it is typically supplied with a purity of ≥95% .

Regioisomeric meta-fluoro SAR probe building block
Bioactive small molecule for HTS library procurement
Fluorinated isoxazole scaffold for lead profiling

Risks of Substituting 338792-89-5


Substituting Ethyl 4-[(3-fluorophenyl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylate with a closely related analog, such as a regioisomer or a non-fluorinated congener, is not a trivial procurement decision. The specific position of the fluorine atom on the phenyl ring (meta vs. para) and the presence of the fluorine itself critically dictate the molecule's unique three-dimensional electronic profile, influencing key drug-like properties such as metabolic stability, lipophilicity, and target binding conformation, even before any biological testing begins [1][2]. This compound's distinct physicochemical signature, including a specific melting point and pKa, directly impacts its handling, formulation, and performance in downstream assays, making it a non-interchangeable starting point for structure-activity relationship (SAR) studies .

Meta- vs. para-fluoro regioisomer
Fluorine position alters electrostatic potential and may shift target binding profile, making regioisomer substitution a confounding variable in SAR.
Fluorinated vs. non-fluorinated analog
Absence of fluorine removes key lipophilicity and metabolic stability attributes, potentially altering assay solubility and permeability profiles.
Mono-fluoro vs. trifluoromethyl (CF₃) analog
The CF₃ group increases MW and logP significantly, shifting metabolic liability and lead-likeness; direct substitution may mislead SAR interpretation.

Differentiation Evidence for 338792-89-5


Meta- vs. Para-Fluorophenyl Carboxamide

The target compound, bearing a 3-fluorophenyl (meta-fluoro) group, is a distinct chemical entity from its 4-fluorophenyl (para-fluoro) regioisomer (CAS 338761-30-1). While direct comparative bioactivity data is not publicly available, established medicinal chemistry principles dictate that the position of a fluorine substituent on an aromatic ring profoundly alters the molecular electrostatic potential, dipole moment, and the acidity/basicity of proximal functional groups, thereby leading to divergent pharmacokinetic and pharmacodynamic profiles [1]. This intrinsic difference makes the meta-fluoro isomer a unique and non-redundant candidate for SAR exploration.

Meta- vs. Para-fluoro Regioisomer
Class-level
Target: meta-fluoro (CAS 338792-89-5)
Comparator: para-fluoro (CAS 338761-30-1)
Regioisomeric position may affect dipole and binding; necessitates isomer-specific procurement for SAR.
No direct comparative bioassay data available.
Medicinal Chemistry Structure-Activity Relationship (SAR) Fluorine Chemistry

Fluorinated vs Non-Fluorinated Analog

The target compound's melting point is reported as 122-124°C, with a predicted density of 1.333 g/cm³ and a predicted pKa of 10.40 . Although the non-fluorinated parent analog (ethyl 5-methyl-4-(phenylcarbamoyl)isoxazole-3-carboxylate) does not have a well-documented public profile, the introduction of a single fluorine atom is known to increase lipophilicity (LogP) by approximately 0.2-0.4 units while simultaneously increasing the molecule's polar surface area, a unique dual effect that can enhance membrane permeability without a proportional increase in metabolic liability [1]. The target compound's meta-fluorine atom also introduces a distinct, permanent dipole moment that can strengthen intermolecular interactions, directly affecting solubility and crystal packing energy, as reflected in its specific melting point range.

Fluorine vs. Non-fluorinated Analog
Class-level
Target M.P. 122–124°C; logP increase ~0.2–0.4 characteristic
Fluorination alters solid-state properties and lipophilicity, influencing formulation and assay design.
Non-fluorinated analog data lacking; class-level inference.
Physicochemical Properties Drug Design Lipophilicity

Metabolic Stability: F vs CF3 Analog

Ethyl 5-methyl-4-((3-(trifluoromethyl)phenyl)carbamoyl)isoxazole-3-carboxylate (CAS 338761-34-5) serves as a close comparator where the meta-fluorine is replaced by a -CF3 group . While -CF3 is a common bioisostere for -F, it introduces a significantly larger, more lipophilic, and electron-withdrawing group. The target compound's mono-fluorinated phenyl ring is expected to offer a distinct metabolic profile, as -CF3 groups on aromatic rings can be susceptible to oxidative defluorination or reductive metabolism, whereas a single C-F bond is generally more chemically and metabolically stable [1]. This fundamental difference makes the target compound a preferred choice for lead optimization programs aiming for higher metabolic stability and a lower molecular weight.

F vs. CF₃: Metabolic Stability & MW
Class-level
Target MW 292.27 vs. CF₃ analog MW 342.27; reported logP difference ~0.75
Lower MW and lipophilicity may support lead-like profiling for metabolic stability.
Based on fluorine class trends; verify specific metabolic pathways.
Metabolic Stability Pharmacokinetics Bioisosteres

Commercial Purity and Library Classification

The compound is consistently supplied by multiple vendors with a guaranteed purity of ≥95% . It is categorized in commercial catalogs as a 'Bioactive Small Molecule' [1] and as part of a 'Fluorinated Esters' compound library . This consistent quality specification and its inclusion in focused screening libraries differentiate it from less rigorously characterized or purely bespoke analogs, providing procurement scientists with a reliable and fit-for-purpose starting material for high-throughput screening campaigns.

Commercial Purity & Library Annotations
Supplier data
≥95% purity; classified as Bioactive Small Molecule & Fluorinated Esters
Consistent purity and library annotation support reliable HTS procurement.
Verify batch-specific certificate of analysis.
Chemical Procurement Quality Control Screening Libraries

Application Scenarios for 338792-89-5


Scaffold-Hopping for Kinase/GPCR Drug Discovery

The compound's unique meta-fluorophenyl regioisomerism and its classification as a 'Bioactive Small Molecule' [1] directly support its use as a core scaffold in SAR studies. Its regioisomeric differentiation from the para-fluoro analog allows medicinal chemists to probe the effect of halogen position on target binding and selectivity in a systematic, controlled manner. This is especially valuable in programs targeting kinases or GPCRs where subtle changes in electrostatic potential can dramatically alter potency and off-target profiles.

Lead Optimization for Metabolic Stability

Based on class-level inference, the single meta-fluorine substituent provides a distinctive metabolic stability advantage over its trifluoromethyl (-CF3) congener [2]. This makes the compound a superior starting point for hit-to-lead programs where reducing metabolic clearance is a primary objective. Its lower molecular weight and logP, relative to the -CF3 analog , also offer superior drug-like properties for oral bioavailability, making it a more developable chemical series.

HTS Library Procurement

The compound is ideally suited for inclusion in high-throughput screening libraries due to its guaranteed supplier purity of >95% and its commercial availability from multiple vendors as part of fluorinated ester or bioactive small molecule collections . This ensures batch-to-batch consistency and reliable dissolved stock concentrations, reducing the risk of false positives or negatives in primary screens and accelerating the hit confirmation process.

Privileged Scaffold for Chemical Probes

The isoxazole core is a recognized privileged structure in medicinal chemistry. This specific compound, with its synthetically tractable ethyl ester, serves as an excellent building block for generating chemical probes . Its distinct physicochemical properties, including a defined melting point of 122-124°C , aid in purification by crystallization, a practical advantage for academic and industrial labs synthesizing focused libraries for target ID or mechanism-of-action studies.

Application
Selection Property
Validation Focus
Kinase/GPCR SAR probe synthesis
Meta-fluoro regioisomer specificity
Confirm regioisomeric identity and purity
Lead metabolic stability profiling
Mono-fluoro vs. CF₃ metabolic trend
Verify metabolic stability in relevant assay system
High-throughput screening library
Consistent ≥95% purity and availability
Check lot-to-lot solubility and stock reproducibility
Chemical probe generation
Isoxazole core and tractable ester
Assess crystallization purity and probe stability
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